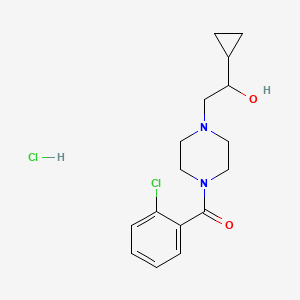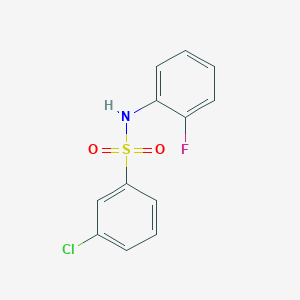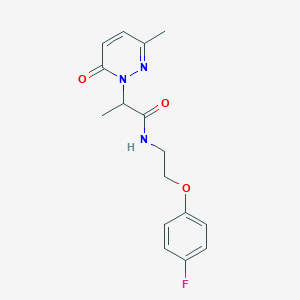
3-(phenylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H22F3N3OS and its molecular weight is 409.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Some derivatives related to the compound have been explored for their antimicrobial properties. Ethyl (4-aryl-3-cyano-5,6,7,8-tetrahydro-2-quinolinylthio) acetate derivatives have been synthesized and tested for their in vitro antimicrobial activities against various Gram-positive and Gram-negative bacteria, demonstrating the compound's potential in developing new antimicrobial agents (Awad, Abdel-rahman, & Bakhite, 1991). Additionally, other quinazoline derivatives have been synthesized with the aim of evaluating their antimicrobial potency, showing promising results against bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).
Anticancer Research
Derivatives bearing resemblance to the compound have also been investigated for their anticancer activities. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and their antioxidant and anticancer activities assessed. Certain derivatives exhibited significant cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, highlighting the compound's relevance in cancer research (Tumosienė et al., 2020).
Organic Synthesis and Chemical Properties
The compound's framework has utility in the synthesis of various heterocyclic compounds that have potential applications in pharmaceuticals. Studies have explored the synthesis of quinazoline and quinoline derivatives through reactions involving methylene active nitriles and cyanamide, showcasing the versatility of this chemical structure in synthesizing bioactive molecules (Gewald, Schäfer, & Bellmann, 1982).
Biochemical Studies
Furthermore, the compound has been utilized in biochemical studies, such as the synthesis and biochemical evaluation of inhibitors targeting the ADP-ribosyltransferase ARTD3/PARP3. This research underscores the importance of the compound in developing selective inhibitors for biochemical pathways, contributing to the understanding and potential treatment of diseases related to ADP-ribosylation (Lindgren et al., 2013).
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3OS/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)10-12-24-18(27)11-13-28-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHNYFMADKIYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CCSC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2699084.png)
![2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2699087.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2699088.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2699090.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2699094.png)

![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)
![N-(3-cyanophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2699100.png)



